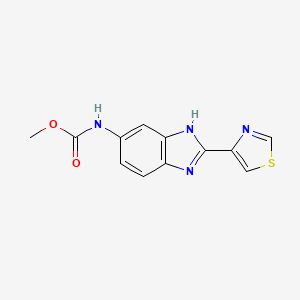
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction can be represented as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
For 2-substituted derivatives, the condensation is conducted with aldehydes instead of formic acid, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
化学反応の分析
Types of Reactions
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in simpler benzimidazole compounds.
科学的研究の応用
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting parasitic infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its stability and versatility in chemical reactions.
2-(4-Thiazolyl)benzimidazole: A closely related compound with similar structural features but different functional groups.
Ethyl ester derivative: Another derivative with an ethyl ester group instead of a methyl ester.
Uniqueness
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, influences its reactivity and solubility, making it suitable for various applications .
特性
CAS番号 |
27146-15-2 |
|---|---|
分子式 |
C12H10N4O2S |
分子量 |
274.30 g/mol |
IUPAC名 |
methyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C12H10N4O2S/c1-18-12(17)14-7-2-3-8-9(4-7)16-11(15-8)10-5-19-6-13-10/h2-6H,1H3,(H,14,17)(H,15,16) |
InChIキー |
UJHJNNBFSLRWLT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


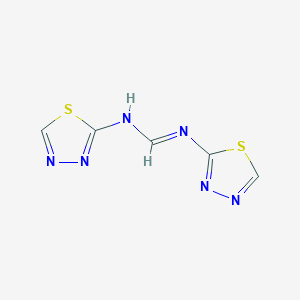
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
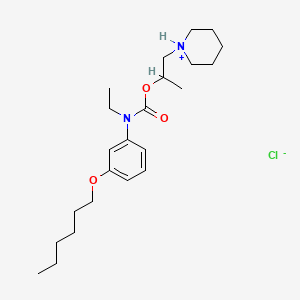


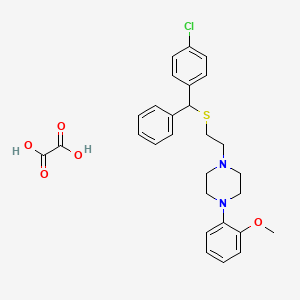
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
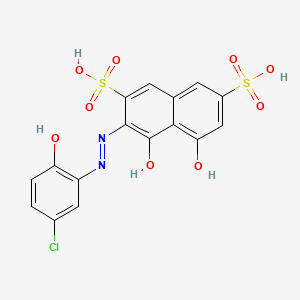
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
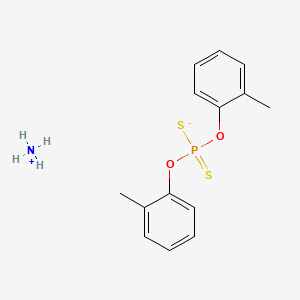
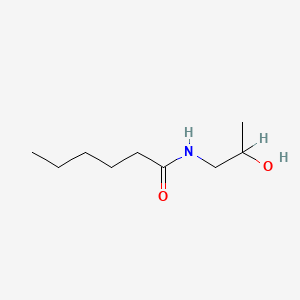


![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
